![molecular formula C18H15NO B11855829 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one CAS No. 59015-41-7](/img/structure/B11855829.png)
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on ist eine chemische Verbindung, die zur Klasse der Isoindolone gehört. Diese Verbindung zeichnet sich durch ein kondensiertes Ringsystem aus, das einen Benzolring und eine Isoindolon-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Kondensation von Cyclohexan-1,3-dionen mit α-Halogenoketonen und primären Aminen . Ein weiterer Ansatz ist die Dreikomponentenreaktion von cyclischen Enaminoketonen, Arylglyoxalen und Methylen-aktiven Verbindungen . Diese Reaktionen erfordern oft bestimmte Bedingungen wie Mikrowellenbestrahlung, um die Funktionalisierung des Indol-Ringsystems zu ermöglichen .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Wahl der Lösungsmittel, die Reihenfolge der Reagenzzugabe und den Einsatz von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to facilitate the functionalization of the indole ring system .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to ensure high yield and purity. This includes the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen: 9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und die gewünschten Eigenschaften und Funktionalitäten zu erzielen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Organolithiumverbindungen, die bei Additionsreaktionen zur Carbonylgruppe eingesetzt werden . Saure und basische Bedingungen werden ebenfalls verwendet, um verschiedene Reaktionswege wie Cyclisierungs- und Spaltungsreaktionen zu ermöglichen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Zugabe von Alkyllithium zur Carbonylgruppe, gefolgt von der Öffnung des Lactamrings und der intramolekularen Cyclisierung, zur Bildung von Hydroxy- und Anilinoindanon-Derivaten führen .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie dient es als Baustein für die Synthese komplexerer Moleküle . In Biologie und Medizin wird es auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten . Darüber hinaus wird diese Verbindung bei der Entwicklung von Materialien mit spezifischen elektronischen und optischen Eigenschaften verwendet .
Wirkmechanismus
Der Wirkmechanismus von 9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen in biologischen Systemen. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an bestimmte Enzyme und Rezeptoren zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen . Zum Beispiel kann es die Produktion von Entzündungsmediatoren hemmen oder in die Zellproliferationswege eingreifen .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structural features allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the production of inflammatory mediators or interfere with cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu 9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on sind 2-Acetyl-4-phenyl-2,3,3a,4-tetrahydro-benzo[f]isoindol-1-on und 2-Benzyl-9-phenyl-2,3-dihydro-benzo[f]isoindol-1-on . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren Substituenten und funktionellen Gruppen.
Einzigartigkeit: Die Einzigartigkeit von 9-Phenyl-2,3,3a,4-Tetrahydro-1H-Benzo[f]isoindol-1-on liegt in seiner spezifischen Anordnung der Phenyl- und Isoindolon-Einheiten, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
59015-41-7 |
|---|---|
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20) |
InChI-Schlüssel |
BUOUDLGEGLZYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



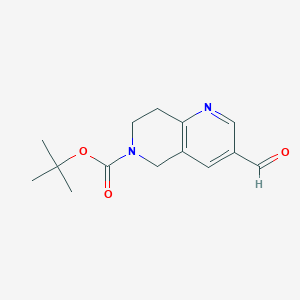


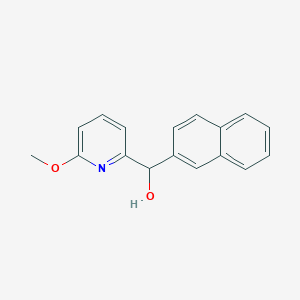
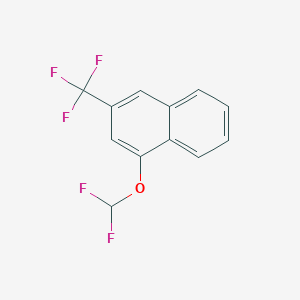
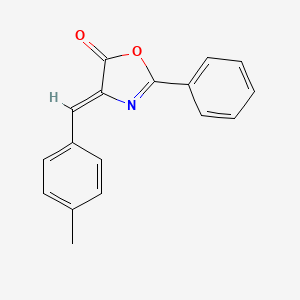


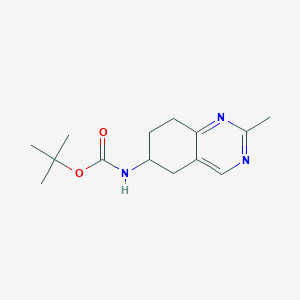

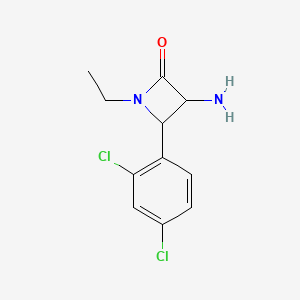
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

